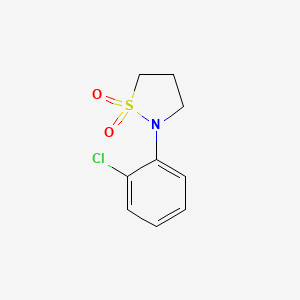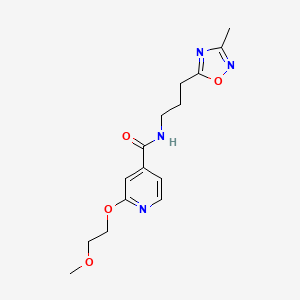
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom . The presence of the fluorophenyl group suggests that it may have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized via multicomponent reactions (MCRs). These reactions typically involve the reaction of an amine, a carbonyl compound, and a α-halocarbonyl or α-cyanocarbonyl compound .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid” can undergo would depend on its exact structure and the conditions used.Applications De Recherche Scientifique
Biomarker Applications in Tobacco-Related Cancer Research
1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid may not have been directly studied, but its structural analogs and related compounds are frequently analyzed in the context of cancer research and biomarker discovery. For instance, the assessment of carcinogen metabolites in human urine, including various aromatic amines and heterocyclic compounds similar in structure or function to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is essential for understanding the links between tobacco exposure and cancer risk. These studies highlight the importance of identifying and quantifying specific carcinogens and their metabolites to evaluate exposure levels and potential health risks associated with tobacco use (Hecht, 2002).
Environmental Impact of Fluorinated Compounds
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) explores the environmental presence and effects of fluorinated compounds. These studies provide a broader context for understanding the environmental behavior and potential risks of various fluorinated substances, including those structurally related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The focus on the environmental releases, persistence, and human exposure of these compounds underlines the necessity for further research and risk assessment for safer environmental practices (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is crucial for understanding the environmental fate of these substances. Studies review the biodegradability of important precursors and the impact of microbial action on their transformation and ultimate degradation. These insights are vital for assessing the environmental persistence and potential toxicity of polyfluoroalkyl substances, guiding the development of strategies to mitigate their effects on ecosystems (Liu & Mejia Avendaño, 2013).
Synthesis and Industrial Applications
The synthesis of fluorinated biphenyl compounds, serving as key intermediates in the manufacture of various pharmaceuticals and agrochemicals, demonstrates the industrial relevance of fluorinated aromatic compounds. While not directly related to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, these studies showcase the methodologies and applications of fluorinated compounds in creating valuable products. Such research underlines the importance of developing efficient, cost-effective synthetic routes for fluorinated compounds, including potential derivatives of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (Qiu et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-4-(4-fluorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-2-15-8-10(7-12(15)13(16)17)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPASDXDBGZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2727535.png)
![[5-(4-Ethylphenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2727536.png)
![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)






![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)



